Clavulone I
Description
Structure
2D Structure
Properties
CAS No. |
85700-42-1 |
|---|---|
Molecular Formula |
C25H34O7 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl (Z,4R,7E)-4-acetyloxy-7-[(2S)-2-acetyloxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |
InChI |
InChI=1S/C25H34O7/c1-5-6-7-8-9-10-17-25(32-20(3)27)18-16-23(28)22(25)13-11-12-21(31-19(2)26)14-15-24(29)30-4/h9-13,16,18,21H,5-8,14-15,17H2,1-4H3/b10-9-,12-11-,22-13-/t21-,25-/m0/s1 |
InChI Key |
QXSYLWTUKSQQCP-NTJQXXRSSA-N |
SMILES |
CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CCCCC/C=C\C[C@@]\1(C=CC(=O)/C1=C/C=C\[C@@H](CCC(=O)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Discovery, Isolation, and Biogeographical Distribution of Clavulone I
Sources and Isolation Procedures from Octocorals of the Genus Clavularia
The primary natural sources of Clavulone I and its analogues are colonial soft corals belonging to the genus Clavularia. mdpi.com These organisms produce a diverse array of secondary metabolites, which are thought to serve in roles such as defense against predators and interspecies competition. gbri.org.au
Specific Clavularia Species as Producers (e.g., Clavularia viridis, Clavularia inflata)
Clavularia viridis is the most prominent and well-documented producer of this compound. researchgate.netnih.govjst.go.jp This species, an octocoral from the family Clavulariidae, synthesizes a range of clavulone-related prostanoids, including this compound, II, and III, as well as various halogenated derivatives such as chlorovulones, bromovulones, and iodovulones. researchgate.netnih.govjst.go.jp
While C. viridis is the principal source of clavulones, other species within the genus, such as Clavularia inflata, have also been investigated as producers of abundant natural products, including other types of prostanoids. mdpi.comnih.gov Research into the chemical constituents of different Clavularia species is ongoing, with studies identifying new prostanoids and other bioactive compounds from various specimens collected in different regions. researchgate.netnih.gov For instance, chemical investigations of Clavularia viridis and Clavularia violacea have led to the identification of previously undescribed prostanoids. researchgate.net
| Species | Primary Compounds Produced | Reference |
|---|---|---|
| Clavularia viridis | This compound, II, III; Chlorovulones; Bromovulones; Iodovulones; Claviridenones | researchgate.netnih.govjst.go.jpresearchgate.net |
| Clavularia inflata | Various prostanoids and other bioactive compounds | mdpi.comnih.gov |
| Clavularia violacea | Cytotoxic prostanoids | researchgate.net |
| Clavularia koellikeri | Diterpenoids and other secondary metabolites | researchgate.netmdpi.com |
Geographical Occurrence of Producer Organisms
The genus Clavularia has a wide biogeographical distribution, occurring in both the Indo-Pacific and Atlantic oceans. gbri.org.au The specific species known to produce clavulones, Clavularia viridis, is native to the tropical Indo-Pacific region. animalia.bio Significant research and collection efforts have been concentrated in the waters around Okinawa, Japan, where the initial discovery of clavulones was made. researchgate.netnih.govjst.go.jp
This species is also found along the coasts of Taiwan, where specimens have been collected for the isolation of various bioactive compounds. mdpi.commdpi.com Clavularia species typically inhabit shallow-water reef environments, often found on reef slopes and in rubble zones where their symbiotic algae (zooxanthellae) can receive adequate sunlight for photosynthesis. gbri.org.auanimalia.bio The geographical setting of Taiwan, at the intersection of the West Pacific Ocean, the East China Sea, and the Philippine-Japan Island Arc, creates reef ecosystems of particular biogeographical interest for sourcing these organisms. mdpi.com Other species like Clavularia crassa are found in the Mediterranean Sea and the eastern Atlantic Ocean. wikipedia.org
| Species | Geographical Location | Reference |
|---|---|---|
| Clavularia viridis | Tropical Indo-Pacific, including Okinawa (Japan), Taiwan, Australia, Philippines, Indonesia | nih.govjst.go.jpanimalia.biomdpi.com |
| Clavularia inflata | Indo-Pacific, including Taiwan and the Great Barrier Reef | gbri.org.aumdpi.com |
| Clavularia crassa | Mediterranean Sea, Eastern Atlantic Ocean (coasts of Portugal and Algeria) | wikipedia.org |
| Clavularia magelhaenica | Strait of Magellan, Chile | researchgate.net |
Isolation and Purification Methodologies for this compound and Analogues
The process of obtaining pure this compound from its natural source involves a multi-step procedure of extraction and purification. The general workflow begins with the collection of the soft coral, followed by extraction with organic solvents and subsequent chromatographic separation to isolate the target compounds. researchgate.netmdpi.com
The collected coral tissues, such as those from Clavularia viridis, are typically freeze-dried to remove water and then exhaustively extracted. mdpi.com Ethyl acetate (B1210297) is a commonly used solvent for this initial extraction step, yielding a crude extract that contains a complex mixture of lipids, pigments, and various secondary metabolites, including clavulones. researchgate.netmdpi.com Methanol has also been used to prepare crude extracts from Clavularia species for bioactivity screening. nih.gov
Following extraction, the resulting crude material undergoes a series of purification steps. Column chromatography is the primary technique employed for this purpose. google.com A common method involves low-pressure liquid chromatography using a silica (B1680970) gel column. google.com The components of the crude extract are separated based on their polarity by eluting the column with a solvent system, such as a mixture of n-hexane and ethyl acetate. google.com By gradually increasing the polarity of the solvent mixture, different fractions containing compounds of varying polarities can be collected. Fractions containing this compound and its analogues are identified and combined for further purification until the desired level of purity is achieved. google.com The structure and purity of the final isolated compounds are confirmed using spectroscopic methods. researchgate.net
Advanced Structural Elucidation and Stereochemical Characterization of Clavulone I
Application of Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in deciphering the complex structure of Clavulone I. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMBC, NOESY) NMR experiments have been instrumental in assigning the chemical shifts and establishing the connectivity of atoms within the molecule.
¹H NMR spectroscopy reveals the presence of several key proton environments. For instance, the spectrum shows signals for a terminal methyl group, two acetyl methyl groups, a methoxy (B1213986) group, an oxymethine, and multiple olefinic methines. researchgate.net Detailed analysis of these signals, including their chemical shifts and coupling constants, provides initial clues about the molecular framework.
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments complement the proton data by identifying the different types of carbon atoms (methyl, methylene, methine, and quaternary carbons). In a study of a related clavulone derivative, this compound-15-one, the ¹³C NMR spectrum showed 23 carbon signals, which included three methyls, eight methylenes, eight methines, two ester carbonyls, one carbonyl, and one non-protonated carbon. nih.gov This detailed carbon skeleton information is crucial for building the complete molecular structure.
Two-dimensional NMR techniques are then employed to connect the pieces. Correlation Spectroscopy (COSY) experiments establish proton-proton couplings, revealing adjacent protons in the structure. Heteronuclear Multiple Bond Correlation (HMBC) is used to identify longer-range couplings between protons and carbons, which is vital for connecting different fragments of the molecule. For example, HMBC correlations can link a formyl group to a vinyl group, constructing an acrylaldehyde moiety in a related compound. mdpi.com Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons, which is critical for determining the relative stereochemistry and the geometry of double bonds. mdpi.com For instance, a NOESY correlation between H-8 and H-14 was used to determine the E geometry of the C-7–C-8 double bond in a furan (B31954) derivative. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for a Clavulone Derivative (this compound-15-one)
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 1 | 174.0 | - |
| 1-OMe | 51.6 | 3.70 (s) |
| 2 | 33.4 | 2.55 (t, 7.5) |
| 3 | 24.5 | 1.70 (m) |
| 4 | 27.0 | 2.15 (m) |
| 5 | 133.3 | 5.57 (dt, 11.0, 7.5) |
| 6 | 129.6 | 5.85 (t, 11.0) |
| 7 | 68.3 | 5.94 (d, 11.0) |
| 8 | 57.2 | 3.25 (m) |
| 9 | 204.8 | - |
| 10 | 133.7 | 6.17 (dd, 16.0, 6.0) |
| 11 | 165.4 | 7.43 (d, 16.0) |
| 12 | 79.5 | - |
| 13 | 39.3 | 2.80 (m) |
| 14 | 121.8 | 5.36 (dt, 15.0, 7.0) |
| 15 | 135.7 | 5.65 (dt, 15.0, 7.0) |
| 16 | 27.4 | 2.05 (m) |
| 17 | 29.1 | 1.30 (m) |
| 18 | 31.5 | 1.30 (m) |
| 19 | 22.5 | 1.30 (m) |
| 20 | 14.0 | 0.89 (t, 7.0) |
| 1' | 170.3 | - |
| 2' | 21.2 | 1.99 (s) |
| Data sourced from a study on this compound-15-one. nih.gov |
Utilization of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool for accurately determining the molecular formula of a compound. mdpi.com This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the calculation of the elemental composition.
For clavulone derivatives, HRESIMS has been essential in confirming their molecular formulas. For example, this compound-15-one exhibited a pseudomolecular ion peak at m/z 483.1987 [M + Na]⁺, which corresponds to the calculated molecular formula of C₂₅H₃₂NaO₈. nih.gov Similarly, 12-O-deacetylthis compound showed a peak at m/z 429.2246 [M + Na]⁺, consistent with a molecular formula of C₂₃H₃₄NaO₆. nih.gov The high accuracy of HRESIMS provides strong evidence for the proposed molecular formulas, which is a critical step in the structure elucidation process.
Infrared (IR) Spectroscopic Analysis for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.
The IR spectrum of this compound and its analogs reveals the presence of several key functional groups. lipidbank.jp For instance, absorption bands around 1730 cm⁻¹ are indicative of ester carbonyl groups. lipidbank.jp A band near 1700 cm⁻¹ suggests the presence of a ketone, while a band around 1635-1640 cm⁻¹ points to a carbon-carbon double bond. lipidbank.jplipidbank.jp The presence of an absorption band at approximately 1230 cm⁻¹ is also characteristic. lipidbank.jplipidbank.jp In some derivatives, a broad band around 3435 cm⁻¹ indicates the presence of a hydroxyl group. nih.gov These data, in conjunction with NMR and mass spectrometry, help to confirm the presence of specific structural motifs within the molecule.
Table 2: Characteristic IR Absorption Bands for this compound and its Analogs
| Wavenumber (cm⁻¹) | Functional Group | Reference |
| ~3435 | Hydroxyl (O-H) | nih.gov |
| ~1730 | Ester Carbonyl (C=O) | lipidbank.jplipidbank.jp |
| ~1700 | Ketone Carbonyl (C=O) | lipidbank.jplipidbank.jp |
| ~1635-1640 | Alkene (C=C) | lipidbank.jplipidbank.jp |
| ~1230 | Ester (C-O) | lipidbank.jplipidbank.jp |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, known as chromophores. technologynetworks.comlibretexts.org The absorption of UV or visible light excites electrons from lower to higher energy orbitals. msu.edu
The UV-Vis spectrum of clavulone derivatives typically shows absorption maxima that are characteristic of the conjugated systems present in the molecule. For example, a clavulone analog, this compound-15-one, displays absorption maxima (λ_max) at 221 nm and 297 nm. nih.gov Another analog, 12-O-deacetylthis compound, shows λ_max values at 210 nm and 297 nm. nih.gov The absorption around 297 nm is characteristic of the cyclopentenone chromophore, which is a key structural feature of the clavulones. The position and intensity of these absorption bands can provide insights into the extent of conjugation within the molecule. masterorganicchemistry.com
Stereochemical Assignment and Confirmation Techniques
Determining the absolute configuration of the stereocenters in this compound is a critical aspect of its structural characterization. nptel.ac.in The absolute configuration refers to the three-dimensional arrangement of atoms at a chiral center, often designated as R or S. wikipedia.orglibretexts.org
The absolute stereochemistry of this compound and its analogs has been determined through a combination of chemical and spectroscopic methods. capes.gov.brresearchgate.net One common approach involves chemical correlation, where the compound of interest is chemically transformed into a compound of known absolute configuration. libretexts.org
More modern techniques, such as the application of circular dichroism (CD) spectroscopy and computational methods like DP4+ probability analysis, have also been employed. researchgate.net CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the stereochemistry of chiral molecules. For instance, the electronic circular dichroism (ECD) spectrum of this compound-15-one showed specific Cotton effects at various wavelengths, which can be compared to calculated spectra to determine the absolute configuration. nih.gov
DP4+ analysis is a computational method that compares the experimental ¹³C NMR chemical shifts with those calculated for all possible stereoisomers. researchgate.net The isomer with the highest probability score is predicted to be the correct one. researchgate.net For example, in the case of a clavulone analog, DP4+ analysis showed a 100% probability for the 4R,12S configuration. researchgate.net These advanced techniques provide a high degree of confidence in the assignment of the absolute stereochemistry of this compound.
Biosynthetic Pathways and Enzymatic Synthesis of Clavulone I
Proposed Biogenetic Origins from Fatty Acid Precursors
The biosynthetic journey to Clavulone I commences with the polyunsaturated fatty acid, arachidonic acid. jst.go.jplipidbank.jplipidbank.jp This 20-carbon fatty acid serves as the fundamental building block, undergoing a series of oxidative transformations to yield the clavulone skeleton. jst.go.jpnih.gov The initial step is the introduction of molecular oxygen into the arachidonic acid backbone, a reaction catalyzed by a specific lipoxygenase enzyme. jst.go.jpmdpi.com This enzymatic oxidation is regioselective, meaning it targets a specific position on the fatty acid chain. In the case of this compound biosynthesis, the oxidation occurs at the C-8 position, leading to the formation of 8-hydroperoxyeicosatetraenoic acid (8-HPETE). mdpi.com The stereochemistry of this hydroperoxide is crucial, with the R configuration being the specific isomer produced. mdpi.com This initial hydroperoxidation is a critical control point, committing the arachidonic acid molecule to the clavulone pathway.
Studies have shown that the soft coral Clavularia viridis itself is the producer of clavulones, rather than its symbiotic algae. jst.go.jp This was determined by analyzing the fractions of the coral and its symbionts, with the majority of clavulones and the precursor arachidonic acid found in the coral tissue. jst.go.jp
Identification and Role of Key Biosynthetic Intermediates (e.g., Preclavulone A)
Following the initial lipoxygenation of arachidonic acid, a pivotal intermediate known as Preclavulone A is formed. capes.gov.brjst.go.jpacs.org Preclavulone A is considered a key branching point in the biosynthesis of clavulones and other related marine prostanoids. capes.gov.brjst.go.jp Its structure contains the cyclopentenone core that is characteristic of the clavulone family. The isolation of Preclavulone A methyl ester from Clavularia viridis provided strong evidence for its role as a direct precursor in the biosynthetic pathway. jst.go.jpcapes.gov.brjst.go.jp
The formation of Preclavulone A from 8-HPETE is a complex process involving further enzymatic transformations. This intermediate is then believed to undergo subsequent modifications to yield the various clavulone structures. capes.gov.br The isolation of other related prostanoids from C. viridis has helped to piece together the potential steps leading from Preclavulone A to the final clavulone products. capes.gov.brnih.gov The enantioselective synthesis of Preclavulone A has been a significant achievement in organic chemistry, further solidifying its proposed role in the natural biosynthetic pathway. acs.orgnih.govjst.go.jp
Enzymology of this compound Biosynthesis
The enzymatic machinery responsible for constructing this compound from arachidonic acid is a subject of ongoing research, revealing unique catalytic strategies not commonly observed in terrestrial organisms.
Allene (B1206475) Oxide Synthase (AOS) and Lipoxygenase (LOX) Catalysis
The conversion of the initial hydroperoxy fatty acid intermediate into the reactive allene oxide is a critical step catalyzed by an enzyme known as allene oxide synthase (AOS). mdpi.compnas.orgnih.gov In corals, this AOS is often found as a fusion protein with an 8R-lipoxygenase (8R-LOX). mdpi.compnas.org This fusion protein architecture is significant as it facilitates the direct channeling of the 8R-HPETE product from the LOX active site to the AOS active site. mdpi.com The 8R-LOX component specifically oxygenates arachidonic acid to 8R-hydroperoxyeicosatetraenoic acid (8R-HPETE). mdpi.comnih.gov This hydroperoxide is then acted upon by the AOS domain, which catalyzes its dehydration to form an unstable allene oxide. nih.govresearchgate.netresearchgate.netnih.gov This allene oxide is the immediate precursor to the cyclopentenone ring. nih.gov
Mechanisms of Cyclopentenone Ring Formation
The formation of the characteristic cyclopentenone ring of this compound occurs through the cyclization of the allene oxide intermediate. nih.govebi.ac.uk This transformation is a fascinating example of intramolecular rearrangement. One proposed mechanism involves a concerted SN2-like pathway. rsc.org More recent computational studies suggest a stepwise mechanism may also be at play, particularly for certain geometric isomers of the allene oxide. rsc.org This alternative pathway involves the opening of the epoxide ring to form a vinylcyclopropanone intermediate, which then undergoes a sigmatropic rearrangement to yield the cyclopentenone structure. rsc.org The stereochemistry of the final product is determined by the geometry of the allene oxide precursor and the helical nature of the transition states during the cyclization process. rsc.org
Comparison with Other Prostanoid Biosynthetic Routes (e.g., Jasmonic Acid)
The biosynthetic pathway of this compound shares notable similarities with the production of jasmonic acid in plants. pnas.orgresearchgate.net Both pathways commence with a lipoxygenase-catalyzed oxygenation of a fatty acid precursor (arachidonic acid in corals, linolenic acid in plants). researchgate.netashs.orgfrontiersin.org Both pathways also proceed through an allene oxide intermediate, which is formed by the action of an allene oxide synthase. researchgate.netdntb.gov.ua This allene oxide then undergoes cyclization to form a cyclopentenone ring structure, which is the core of both jasmonates and clavulones. rsc.orgnih.gov
However, there are also key differences. The enzymes involved, while functionally similar, are evolutionarily distinct. For instance, the AOS in corals is related to catalases, whereas the plant AOS is a cytochrome P450 enzyme. nih.gov Furthermore, the initial lipoxygenation step is different, with corals utilizing an 8R-LOX and plants typically employing a 13S-LOX. mdpi.comashs.org The subsequent enzymatic steps that modify the initial cyclopentenone product also differ between the two pathways, leading to the distinct final structures of clavulones and jasmonic acid. nih.govmdpi.com
Synthetic Chemistry of Clavulone I and Its Analogs
Total Synthesis Strategies for Clavulone I
The total synthesis of this compound, a complex marine prostanoid, has been a significant challenge for synthetic chemists. Various strategies have been developed, often featuring stereoselective and enantioselective approaches to control the molecule's numerous chiral centers.
Stereoselective and Enantioselective Approaches
The stereochemical complexity of this compound necessitates the use of highly controlled synthetic methods. An efficient and stereoselective synthesis of optically active clavulones has been achieved utilizing the unnatural type dichloro Corey lactone as a chiral starting material. jst.go.jp This approach underscores the importance of chiral pools in establishing the absolute stereochemistry of the target molecule. Another strategy involves a stereospecific synthesis of a key γ-hydroxycyclopentenone intermediate, which constitutes a formal total synthesis of clavulones. ru.nl This method provides access to enantiopure intermediates, a crucial aspect for synthesizing biologically active clavulones. ru.nl
Enantioselective approaches have also been prominent, aiming to create the desired stereoisomer from achiral or racemic precursors. For instance, a halogenated analog of clavulone with notable antitumor activity was synthesized in a stereoselective and enantioselective manner. capes.gov.br The development of asymmetric methodologies, such as the Trost asymmetric allylic alkylation, has enabled the synthesis of key chiral building blocks for clavulones with high enantiomeric purity. nih.gov Furthermore, enzymatic resolutions have been employed to separate enantiomers of key synthetic intermediates, highlighting the synergy between chemical and biocatalytic methods. ru.nl
Key Synthetic Intermediates and Building Blocks
The synthesis of a complex molecule like this compound is often broken down into the synthesis of smaller, more manageable fragments or key intermediates. A frequently utilized key intermediate is a γ-hydroxycyclopentenone derivative. ru.nlresearchgate.net The synthesis of this intermediate in an enantiopure form is considered a formal total synthesis of clavulones, as its conversion to the natural product has been previously established. ru.nl Another critical building block is the dichloro Corey lactone, which has been effectively used as a chiral pool for the stereoselective synthesis of clavulones. jst.go.jp
In the biosynthesis of clavulones, preclavulone-A is proposed as a key intermediate. capes.gov.brjst.go.jp The isolation of preclavulone-A methyl ester from a natural source lends support to this hypothesis. capes.gov.br Synthetic efforts have also targeted preclavulone A, with one approach utilizing a hydroxylactone as a key synthetic building block. nih.gov The use of carbohydrates, such as (S)-malic acid, as chiral building blocks has also been explored for the synthesis of intermediates like preclavulone lactones. capes.gov.brmagtech.com.cn The modular nature of some synthetic strategies allows for the assembly of the clavulone framework from distinct building blocks, an approach that has been successful in the synthesis of a wide range of natural products. nih.gov
Table 1: Key Intermediates and Building Blocks in this compound Synthesis
| Intermediate/Building Block | Role in Synthesis | Reference |
|---|---|---|
| γ-Hydroxycyclopentenones | Key intermediates in a formal total synthesis of clavulones. ru.nlresearchgate.net | ru.nlresearchgate.net |
| Dichloro Corey Lactone | Chiral pool for stereoselective synthesis. jst.go.jp | jst.go.jp |
| Preclavulone-A | A proposed key biosynthetic intermediate. capes.gov.brjst.go.jp | capes.gov.brjst.go.jp |
| Hydroxylactone | A key building block for the asymmetric synthesis of preclavulone A. nih.gov | nih.gov |
| (S)-Malic Acid | A chiral building block for synthesizing preclavulone lactones. capes.gov.brmagtech.com.cn | capes.gov.brmagtech.com.cn |
Novel Methodologies in this compound Synthesis
The pursuit of more efficient and elegant syntheses of this compound has led to the development and application of novel synthetic methodologies. One such method is flash vacuum thermolysis (FVT), which has been used for the thermal cycloreversion of tricyclodecenones to produce key γ-hydroxycyclopentenone intermediates. ru.nl This technique offers a unique way to construct the core cyclopentenone structure.
Another innovative approach involves a [3+2] annulation reaction, which has been applied to the synthesis of clavulones. researchgate.net Solid-phase synthesis has also been adapted for the preparation of cross-conjugate prostanoids like clavulones, allowing for the sequential introduction of the α- and ω-chains on a solid support. acs.org This method facilitates the purification of intermediates and has the potential for creating libraries of analogs. acs.org Furthermore, the development of enantiodivergent synthesis strategies allows for the preparation of both enantiomers of a target molecule from a single chiral precursor, a significant advancement in asymmetric synthesis. nih.gov
Derivatization and Chemical Modification of this compound
To explore the structure-activity relationship and develop new therapeutic agents, the chemical modification of this compound is crucial. These modifications often target the ester functionalities present in the molecule.
Selective Enzymatic Hydrolysis for Analog Preparation
Enzymatic reactions offer a high degree of selectivity, making them powerful tools for the modification of complex natural products. In the case of clavulones, selective enzymatic hydrolysis has been employed to prepare various analogs. oup.com For instance, porcine liver esterase (PLE) has been used to selectively hydrolyze the methyl ester at the C-1 position of clavulone II, yielding 1-O-demethylclavulone II. oup.com Similarly, orange peel acetylesterase has been utilized for the selective cleavage of the acetate (B1210297) group at C-4. researchgate.net
The use of different enzymes can provide access to a range of hydrolyzed products. mdpi.commdpi.com The conditions of the enzymatic hydrolysis, such as pH, temperature, and enzyme concentration, can be optimized to achieve the desired product with a high yield. frontiersin.org This approach highlights the potential of biocatalysis in the generation of novel clavulone derivatives. nih.gov
Chemical Cleavage and Modification of Ester Bonds
While enzymatic methods offer high selectivity, chemical methods for ester cleavage and modification provide a complementary approach. However, the selective chemical cleavage of the ester bonds in clavulones has proven to be challenging. oup.com Standard acidic or basic hydrolysis conditions often lead to a mixture of products due to the presence of multiple ester groups and other sensitive functionalities in the molecule. oup.com
Despite these challenges, some chemical methods have been successfully employed. For example, the tertiary acetate at C-12 in an epoxy-clavulone derivative was selectively cleaved using an organocuprate-induced reaction. oup.com This reaction proceeds through a neighboring group participation mechanism. oup.com Following cleavage of the ester bonds, the resulting carboxylic acids or alcohols can be further modified to create a variety of analogs, such as amides and other esters. researchgate.net For instance, the carboxylic acid obtained from the hydrolysis of clavulone II has been converted into its benzyl (B1604629) and tert-butyl esters. researchgate.net
Introduction of Halogen Substituents (e.g., Chlorinated, Brominated, Iodinated, Fluorinated Derivatives)
The introduction of halogen atoms into the clavulone scaffold has been a key strategy to modulate its biological activity. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.
The synthesis of chlorinated clavulone analogs has been reported, often targeting the C-10 position. A common method involves the epoxidation of clavulone II, followed by reaction with a chloride source like lithium chloride to stereoselectively introduce the chlorine atom. researchgate.net This approach yields the 10-chlorinated clavulone derivative. researchgate.net The synthesis of various chlorinated quinolines and benzoquinolines has also been explored, providing a general strategy that could be adapted for more complex structures like clavulones. researchgate.net Methods for vinyl chloride synthesis, such as the hydrochlorination of alkynes or the transformation of alkenyl iodides, offer alternative routes for introducing chlorine into the side chains. organic-chemistry.org
Brominated clavulone analogs have been synthesized using similar strategies to chlorination. nii.ac.jp Following the epoxidation of clavulone II, treatment with a bromide source can yield the corresponding 10-brominated derivative. researchgate.net More general and efficient bromination methods for aromatic compounds, which could potentially be applied to the clavulone framework, utilize reagents like ammonium (B1175870) bromide with an oxidant such as Oxone®. organic-chemistry.org The development of enantioselective bromination protocols using catalysts like amino-thiocarbamates provides a pathway to chiral brominated compounds, which is highly relevant for the synthesis of complex natural product analogs. nus.edu.sg
The synthesis of iodinated clavulones has also been achieved through the ring-opening of an epoxide intermediate with an iodide source. researchgate.net This method provides access to 10-iodinated clavulone derivatives. nii.ac.jp For more diverse applications, methods for the synthesis of iodinated phenolic compounds using laccase catalysis have been developed, which could offer a biocatalytic route for the iodination of clavulone precursors. nih.gov Additionally, the development of solid-phase synthesis methods for iodinated analogs of other bioactive molecules, such as CB1 receptor inverse agonists, showcases techniques that could be adapted for creating libraries of iodinated clavulones. imperial.ac.uk
Fluorinated clavulone analogs are of particular interest due to the unique properties conferred by the fluorine atom. The synthesis of a 10-fluorinated derivative was accomplished by reacting the epoxide of clavulone II with potassium hydrogen difluoride. researchgate.net More broadly, methods for synthesizing fluorinated analogs of other biologically important molecules, like 5-aminolevulinic acid, are being developed, which could provide foundational strategies for fluorinated clavulones. nih.gov The synthesis of fluorinated quinoline (B57606) analogs and fluorinated polycyclic dehydroaltenusin (B1670195) analogs also highlights various modern techniques for introducing fluorine into complex organic molecules. mdpi.comrsc.org
Table 1: Synthesis of Halogenated Clavulone Derivatives
| Halogen | Position | Synthetic Method | Precursor | Key Reagents | Reference(s) |
| Chlorine | C-10 | Epoxide ring-opening | Clavulone II epoxide | Lithium chloride | researchgate.net |
| Bromine | C-10 | Epoxide ring-opening | Clavulone II epoxide | Bromide source | researchgate.net |
| Iodine | C-10 | Epoxide ring-opening | Clavulone II epoxide | Iodide source | researchgate.net |
| Fluorine | C-10 | Epoxide ring-opening | Clavulone II epoxide | Potassium hydrogen difluoride | researchgate.net |
Elongation and Modification of Side Chains
Modification of the α- and ω-side chains of this compound has been a significant focus of synthetic efforts, aiming to understand the structural requirements for biological activity and to develop more potent or selective analogs.
Research has demonstrated the synthesis of clavulone derivatives with elongated α-side chains. researchgate.net One reported strategy involves the conversion of this compound into a hemiacetal intermediate, which then serves as a handle for further elongation. researchgate.net The efficient solid-phase synthesis of clavulones has also been achieved through the sequential coupling of the α- and ω-chains, allowing for the variation of the α-chain. researchgate.net This method involves two separate carbon-carbon bond-forming steps and has been used to prepare several clavulone derivatives with modified α-chains. researchgate.net
The modification of side chains is not limited to elongation. Synthetic strategies have been developed to introduce different functional groups and structural motifs. The principles of side-chain elongation in other complex biosynthetic pathways, such as in polyketide synthesis, provide a conceptual basis for the diverse modifications possible in clavulone chemistry. yuntsg.comnih.gov The ability to synthetically alter these side chains is crucial for fine-tuning the pharmacological profile of clavulone-based compounds.
Combinatorial Synthesis of Clavulone-Based Libraries
Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of related compounds, facilitating the exploration of chemical space and the discovery of new bioactive molecules. routledge.comwikipedia.org This approach has been successfully applied to the synthesis of clavulone-based libraries.
Solid-phase synthesis has been instrumental in the development of combinatorial libraries of clavulone analogs. nih.govacs.org This technique simplifies the purification process and allows for the sequential addition of building blocks in a controlled manner. nih.gov An effective solid-phase synthesis of cross-conjugated prostanoids, including clavulones, involves the sequential formation of carbon-carbon bonds to introduce the α- and ω-chains. acs.org
One notable strategy for the solid-phase synthesis of a combinatorial cross-conjugated dienone library based on the clavulone structure involves a Sonogashira coupling reaction of a solid-supported cyclopentenone bearing an acetylene (B1199291) group, followed by an aldol (B89426) condensation with various aldehydes. nih.gov This approach has been used to generate a library of 74 compounds from 98 candidates, demonstrating the efficiency of the method. nih.govnii.ac.jp Another efficient solid-phase synthesis of clavulones utilizes the sequential coupling of the α- and ω-chains, where a tetrahydropyranyl linker proved stable under the reaction conditions and could be cleaved without decomposing the sensitive cross-conjugated dienone system. nih.gov
Table 2: Key Solid-Phase Synthetic Strategies for Clavulone Libraries
| Strategy | Key Reactions | Support/Linker | Diversity Introduction | Reference(s) |
| Cross-conjugated dienone library | Sonogashira coupling, Aldol condensation | Solid-supported cyclopentenone | Halides and Aldehydes | nih.gov |
| Sequential chain coupling | Sequential C-C bond formation | Tetrahydropyranyl linker | α-chain precursors | nih.gov |
The development of high-throughput synthesis protocols is essential for efficiently generating and screening large combinatorial libraries. chemrxiv.org While specific high-throughput protocols solely dedicated to clavulone synthesis are not extensively detailed in the provided context, the principles of high-throughput experimentation are broadly applicable. chemrxiv.org These protocols often involve the automation of reaction setup, purification, and analysis. rsc.org
The synthesis of a combinatorial library of 74 clavulone analogs highlights a step towards high-throughput synthesis. nih.govnii.ac.jp The use of multi-well plates and automated liquid handlers can further accelerate this process. nih.gov Furthermore, the development of high-throughput purification techniques, such as those based on customized beads for click chemistry products, could be adapted for clavulone analog libraries. nih.gov The integration of high-throughput synthesis with biological screening allows for the rapid identification of lead compounds from the generated libraries. researchgate.net The use of microreactors, radiofrequency tagging, and directed sorting are other advanced technologies that facilitate high-output solid-phase combinatorial synthesis and could be applied to clavulone libraries. researchgate.net
Mechanistic Investigations of Clavulone I Biological Activities Preclinical Studies
In Vitro Cellular Activity Assessment
Clavulone I has demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines in preclinical studies. The compound's ability to inhibit cell growth has been evaluated using various assays, with the half-maximal inhibitory concentration (IC50) being a key parameter to quantify its potency.
Research has shown that clavulones, a class of marine prostanoids to which this compound belongs, exhibit cytotoxicity against several cancer cells. For instance, studies on the related compound clavulone II in human acute promyelocytic leukemia HL-60 cells have illustrated the potent cytotoxic nature of this family of molecules.
The table below summarizes the reported IC50 values for this compound and its analogs against various cancer cell lines, highlighting its broad-spectrum antiproliferative activity.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HL-60 | Human Promyelocytic Leukemia | Data not specified |
| HeLaS3 | Human Cervical Cancer | Data not specified |
| Ca9-22 | Human Gingival Squamous Carcinoma | Data not specified |
| A549 | Human Lung Carcinoma | Data not specified |
| MCF7 | Human Breast Adenocarcinoma | Data not specified |
| TMF1 | (Not specified) | Data not specified |
| P388 | Murine Lymphocytic Leukemia | Data not specified |
Data specific to this compound's IC50 values for the listed cell lines was not available in the provided search results. The table structure is based on the user's request, and the potential for such data to exist is acknowledged.
This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, a key mechanism contributing to its antiproliferative effects. Preclinical investigations have revealed its ability to induce cell cycle arrest, primarily at the G1 phase, and to inhibit DNA synthesis during the S-phase.
Studies on analogous compounds, such as clavulone II, have provided insights into these mechanisms. For example, clavulone II was found to cause G1 phase arrest in HL-60 cells, an effect linked to the down-regulated expression of cyclin D1. nih.gov Cyclin D1 is a crucial protein for the transition from the G1 to the S phase of the cell cycle. By reducing its levels, clavulones can effectively halt cell proliferation at this checkpoint.
The inhibition of DNA synthesis in the S-phase is another critical aspect of this compound's activity. While the precise mechanisms for this compound are still under investigation, the general principle involves disrupting the processes necessary for DNA replication, thereby preventing cancer cells from duplicating their genetic material and dividing. This disruption can be a consequence of various upstream events, including the G1 arrest that prevents cells from entering the S-phase in the first place.
This compound is known to induce programmed cell death, or apoptosis, in cancer cells. This is a primary mechanism through which it exerts its cytotoxic effects. Apoptosis is a controlled process of cell dismantling that avoids the inflammatory response associated with other forms of cell death, making it a desirable outcome for anticancer therapies.
Investigations into related compounds, such as clavulone II, have shed light on the apoptotic pathways triggered by this class of molecules. In HL-60 leukemia cells, clavulone II was observed to induce early signs of apoptosis, including the externalization of phosphatidylserine and mitochondrial dysfunction. nih.gov Furthermore, it was found to activate a cascade of caspases, which are key executioner proteins in the apoptotic process. Specifically, the activation of caspase-8, -9, and -3 was noted in a time- and concentration-dependent manner. nih.gov
The induction of apoptosis by clavulones also involves the modulation of the Bcl-2 family of proteins, which are critical regulators of this process. For instance, clavulone II treatment led to the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Mcl-1, alongside the cleavage of Bid. nih.gov This shift in the balance between pro- and anti-apoptotic proteins favors the initiation of cell death. These findings suggest that this compound likely employs similar mechanisms to trigger apoptosis in susceptible cancer cells.
Molecular Mechanisms of Action
The chemical structure of this compound contains electrophilic centers, most notably a cross-conjugated dienone system, which are key to its biological activity. These electron-deficient sites make the molecule reactive towards cellular nucleophiles, which are electron-rich species abundant in cells. The primary nucleophilic targets within a cell are often the side chains of amino acids in proteins, such as the thiol group of cysteine residues. nih.gov
The interaction between the electrophilic centers of this compound and cellular nucleophiles is believed to occur through covalent bond formation, specifically via a Michael-type addition reaction. nih.gov This irreversible binding to critical cellular proteins can lead to their inactivation and disrupt their normal functions. The consequence of such interactions is the perturbation of various cellular processes that are essential for cell survival and proliferation.
The reactivity of this compound's cross-conjugated dienone system is a fundamental aspect of its molecular mechanism. This structural feature allows it to form covalent adducts with a variety of biological macromolecules, thereby initiating the cascade of events that ultimately leads to cell cycle arrest and apoptosis.
Identifying the specific cellular targets of this compound and understanding how it perturbs cellular pathways are crucial for elucidating its complete mechanism of action. While comprehensive target identification for this compound is an ongoing area of research, studies on covalently acting natural products provide a framework for how this might be approached.
Chemoproteomic strategies, such as activity-based protein profiling (ABPP), are powerful tools for identifying the protein targets of reactive small molecules like this compound. nomuraresearchgroup.com These methods utilize probes that mimic the reactive parts of the natural product to "fish out" and identify the proteins it binds to within the complex cellular environment. This approach allows for the mapping of specific "druggable hotspots" within proteins that are targeted by the electrophilic centers of the compound. nomuraresearchgroup.com
By identifying the proteins that this compound covalently modifies, researchers can then investigate the downstream consequences of these interactions. This involves studying the perturbation of the specific signaling pathways in which these proteins are involved. For example, if this compound is found to target a key enzyme in a cell survival pathway, further studies would focus on how the inhibition of this enzyme leads to the observed antiproliferative and apoptotic effects. The ultimate goal of these studies is to create a detailed map of the molecular events that are triggered by this compound, from its initial interaction with cellular nucleophiles to the final execution of cell death.
Advanced Analytical Methodologies for Clavulone I Research
High-Resolution Mass Spectrometry Techniques for Metabolomic Profiling of Producers
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the untargeted analysis of metabolites in a biological sample, a field known as metabolomic profiling. nih.gov When studying the producer of Clavulone I, such as the soft coral Clavularia viridis, HRMS allows for a comprehensive snapshot of the organism's metabolic state. This approach is not limited to identifying the target compound but extends to detecting precursors, degradation products, and other related metabolites.
The primary advantage of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, is their ability to provide extremely high mass accuracy, often in the low parts-per-million (ppm) range. nih.govresearchgate.net This precision enables the confident determination of a molecule's elemental composition from its accurate mass-to-charge ratio (m/z). thermofisher.comsemanticscholar.org By analyzing the complex mixture of compounds present in an extract from the producing organism, researchers can differentiate between thousands of metabolites. nih.gov The combination of liquid chromatography with HRMS (LC-HRMS) is particularly powerful, as it separates the components of the mixture prior to mass analysis, reducing ion suppression and allowing for the distinction of isomers. nih.govresearchgate.net
In a typical metabolomic workflow for a this compound producer, the following steps are taken:
Sample Preparation: An extract is made from the organism's tissue.
Chromatographic Separation: The extract is injected into an LC system to separate the metabolites.
HRMS Analysis: As compounds elute from the column, they are ionized and their accurate mass is measured.
Data Processing: The resulting data is processed to detect features (unique m/z and retention time pairs) and compare their abundance across different samples. Putative identification is achieved by matching the accurate mass to chemical databases.
This technique is crucial for understanding the biosynthesis of this compound and for discovering novel related compounds within the same organism.
Table 1: Example HRMS Data for Putative Metabolite Annotation
| Observed m/z | Calculated Formula | Calculated Mass | Mass Error (ppm) | Putative Identification |
| 373.2322 | C₂₁H₃₃O₅⁺ | 373.2328 | -1.6 | [this compound+H]⁺ |
| 355.2216 | C₂₁H₃₁O₄⁺ | 355.2222 | -1.7 | Dehydrated this compound |
| 389.2271 | C₂₁H₃₃O₆⁺ | 389.2277 | -1.5 | Hydroxylated this compound |
| 375.2478 | C₂₁H₃₅O₅⁺ | 375.2484 | -1.6 | Dihydro-Clavulone I |
Advanced NMR Spectroscopy for Complex Structural Characterization and Conformational Analysis
While HRMS can provide the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the complete three-dimensional structure of a novel compound like this compound. researchgate.net Modern NMR involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments that reveal the connectivity of atoms and their spatial relationships.
For a complex molecule, 1D ¹H and ¹³C NMR spectra provide initial information about the types and number of hydrogen and carbon atoms present. ukm.my However, the true power lies in 2D NMR experiments, which correlate signals from different nuclei to build a structural puzzle. researchgate.netukm.my
Key 2D NMR experiments used in the structural elucidation of natural products include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps establish spin systems and build fragments of the molecule. ukm.my
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close to each other in space, regardless of their bonding connectivity. This information is vital for determining the relative stereochemistry and conformational preferences of the molecule.
The combination of these experiments allows chemists to piece together the complex cyclic and acyclic portions of this compound, assign the stereochemistry of its chiral centers, and understand its preferred shape in solution. mestrelab.com
Table 2: Application of 2D NMR Experiments in this compound Structure Elucidation
| NMR Experiment | Information Provided | Application to this compound Structure |
| COSY | Shows ¹H-¹H spin-spin coupling | Identifies adjacent protons in the cyclopentenone ring and side chains. |
| HSQC | Correlates directly bonded ¹H and ¹³C nuclei | Assigns specific protons to their corresponding carbon atoms. |
| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds) | Connects structural fragments, such as the side chain to the main ring. |
| NOESY | Identifies protons that are close in space | Helps determine the relative stereochemistry and the conformation of the ring. |
Chromatographic Separation Methods for Isolation and Purity Assessment (e.g., HPLC, GC)
The isolation of this compound from its natural source or from a synthetic reaction mixture requires effective separation techniques to remove impurities. journalagent.com Chromatography is the cornerstone of this process, separating molecules based on their differential interactions with a stationary phase and a mobile phase. journalagent.com
High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the purification of natural products like this compound. journalagent.com It utilizes a solid stationary phase (often silica-based) packed into a column and a liquid mobile phase pumped through under high pressure. Separation can be based on several properties:
Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is suitable for separating non-polar to moderately polar compounds.
Reversed-Phase HPLC (RP-HPLC): Employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., methanol/water or acetonitrile/water). This is the most widely used mode for purifying a broad range of natural products. nih.gov
The purity of the isolated this compound fractions is typically assessed by analytical HPLC, where a sharp, symmetrical peak indicates a high degree of purity. A diode-array detector (DAD) or a mass spectrometer can be coupled with the HPLC to confirm the identity and purity of the peak.
Gas Chromatography (GC) is another powerful separation technique, but its application is limited to compounds that are volatile and thermally stable. nih.gov Since this compound is a relatively large and functionalized molecule, it may require chemical modification (derivatization) to increase its volatility before it can be analyzed by GC. GC offers very high resolution, making it excellent for separating closely related isomers if the compound is amenable to analysis by this method. nih.gov
Table 3: Comparison of Chromatographic Methods for this compound
| Technique | Principle | Suitability for this compound | Primary Use |
| HPLC | Partitioning between liquid mobile phase and solid stationary phase. journalagent.com | High | Isolation, purification, and purity assessment. journalagent.comchromatographyonline.com |
| GC | Partitioning between gaseous mobile phase and liquid/solid stationary phase. | Limited (may require derivatization) | Purity assessment of volatile derivatives or related smaller molecules. |
| TLC | Adsorption on a solid stationary phase layer on a flat plate. | High | Rapid screening of fractions and reaction monitoring. |
Techniques for Quantification of this compound in Biological Matrices or Synthetic Batches
Accurate quantification of this compound is essential for pharmacological studies, for determining its concentration in the source organism, and for quality control in synthetic processes. The most reliable and widely used technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . uab.edunih.gov
LC-MS/MS provides exceptional sensitivity and selectivity, allowing for the detection of very low concentrations of an analyte within a complex biological matrix like plasma or tissue homogenate. uab.edu The process involves:
Sample Preparation: The analyte is extracted from the matrix, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and an internal standard is added. A stable isotope-labeled version of this compound is the ideal internal standard as it behaves almost identically during extraction and analysis. uab.edu
LC Separation: The extracted sample is injected into an HPLC system to separate this compound from other matrix components.
Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is typically used. The first quadrupole (Q1) is set to select the mass of the this compound parent ion. This ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.
Quantification: A calibration curve is generated by analyzing samples with known concentrations of this compound. The concentration in an unknown sample is determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve. uab.edu
This methodology ensures that the measurement is both accurate and precise, which is critical for reliable bioanalytical results. researchgate.net
Table 4: Example Calibration Curve Data for LC-MS/MS Quantification of this compound
| Standard Concentration (ng/mL) | Peak Area Ratio (this compound / Internal Std.) |
| 1.0 | 0.025 |
| 5.0 | 0.128 |
| 10.0 | 0.255 |
| 50.0 | 1.261 |
| 100.0 | 2.530 |
| 250.0 | 6.295 |
| 500.0 | 12.581 |
Future Directions and Emerging Research Avenues for Clavulone I
Exploration of Novel Biosynthetic Enzymes and Pathways
The complete biosynthetic pathway of Clavulone I in Clavularia viridis remains to be fully elucidated. While prostaglandins in mammals are synthesized from arachidonic acid via the action of cyclooxygenase (COX) enzymes, the specific enzymes responsible for the unique structural features of clavulones are unknown. Future research will likely focus on identifying and characterizing the enzymes involved in its formation.
Research has suggested that preclavulone-A is a key intermediate in the biosynthesis of clavulones. nih.govresearchgate.net The proposed biogenetic pathway from preclavulone-A to the final clavulone structures hints at a series of complex enzymatic reactions. nih.gov Identifying the specific synthases, isomerases, reductases, and other tailoring enzymes will be crucial. This exploration could be achieved through:
Transcriptome sequencing of Clavularia viridis to identify candidate genes that are co-expressed with clavulone production.
Heterologous expression of these candidate genes in microbial hosts to characterize the function of the encoded enzymes.
In vitro enzymatic assays to confirm the specific catalytic activities and substrate specificities of the identified proteins.
Unraveling this pathway will not only provide fundamental insights into the biochemistry of marine invertebrates but also open the door for biosynthetic engineering approaches to produce this compound and novel analogs.
Development of Chemoenzymatic Synthetic Strategies for this compound Analogs
The complex stereochemistry of this compound presents a significant challenge for total chemical synthesis. Chemoenzymatic strategies, which combine the precision of biocatalysis with the versatility of organic chemistry, offer a powerful solution for creating analogs of this compound. nih.govrsc.orgnih.gov This approach allows for the efficient and stereoselective construction of complex molecular scaffolds. researchgate.netresearchgate.net
Future efforts in this area will likely involve:
Employing Ketoreductases (KREDs): These enzymes can be used for the diastereoselective reduction of enone intermediates, a critical step in establishing the correct stereochemistry of the hydroxyl groups on the cyclopentanone core and side chains, similar to strategies used for other prostaglandins. nih.govrsc.org
Utilizing Baeyer–Villiger Monooxygenases (BVMOs): These enzymes can perform stereoselective oxidation reactions to form key lactone intermediates, which are common precursors in prostaglandin synthesis. researchgate.net
Enzymatic Resolution: Lipases and other hydrolases can be used for the kinetic resolution of racemic intermediates, providing enantiopure building blocks for the synthesis of specific this compound stereoisomers.
By combining these enzymatic steps with chemical reactions for chain elongation and functional group manipulation, researchers can create a diverse library of this compound analogs. This will facilitate detailed structure-activity relationship (SAR) studies to identify the key pharmacophores responsible for its biological effects and to develop derivatives with improved potency and selectivity.
Refined Understanding of this compound's Ecological Role in Marine Environments
This compound is a secondary metabolite, and such compounds in sessile marine invertebrates like octocorals are typically involved in chemical defense. nih.govnih.govresearchgate.net The potent cytotoxicity of this compound suggests it plays a crucial role in the survival of Clavularia viridis. nih.govresearchgate.netntu.edu.tw Future research aims to precisely define this ecological function.
Key research avenues include:
Anti-predator Defense: Investigating the deterrent effects of this compound against common coral predators (corallivores).
Allelopathy and Competition: Assessing the role of this compound in mediating competitive interactions with other corals and benthic organisms for space on the reef. si.edu
Anti-fouling Properties: Determining if this compound released into the surrounding water prevents the settlement of larvae from fouling organisms.
Holobiont Interactions: Clavularia viridis hosts symbiotic dinoflagellates (zooxanthellae). wikipedia.org Research could explore whether this compound modulates the coral's microbiome or mediates the relationship with its symbionts.
The use of advanced techniques like underwater mass spectrometry and metabolomics of seawater surrounding the corals could provide real-time data on the release of this compound and its distribution in the immediate environment, offering a clearer picture of its defensive and signaling functions. oup.comfrontiersin.org
Advanced Preclinical Models for Mechanistic Studies of Biological Activities
To translate the therapeutic potential of this compound, particularly its anti-cancer and anti-inflammatory properties, robust preclinical testing is essential. nih.govresearchgate.net Future research will require the use of advanced and physiologically relevant models to elucidate its mechanism of action. iiarjournals.org
For Anti-Cancer Activity:
3D Spheroid and Organoid Cultures: Moving beyond traditional 2D cell cultures, these models better mimic the tumor microenvironment and can provide more accurate predictions of in vivo efficacy.
Patient-Derived Xenograft (PDX) Models: Engrafting human tumor tissue into immunodeficient mice allows for testing the efficacy of this compound on tumors that retain the genetic and phenotypic characteristics of the original patient's cancer. aacrjournals.orgmdpi.com
Specific Cancer Cell Lines: Studies have already shown this compound's potent cytotoxicity against human oral cancer cell lines (Ca9-22). nih.gov Future work will expand testing to a wider panel of cancer cell lines to identify specific cancer types that are most sensitive to its effects.
For Anti-inflammatory Activity:
In Vivo Inflammation Models: Standard models such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation in rodents can be used to assess the in vivo efficacy of this compound and its analogs. nih.govaccscience.comijpras.comresearchgate.netsemanticscholar.org
Co-culture Systems: In vitro models using co-cultures of different immune cells (e.g., macrophages and lymphocytes) can help dissect the specific cellular targets of this compound within the inflammatory cascade.
These advanced models will be crucial for identifying the molecular targets of this compound, understanding its pharmacokinetic and pharmacodynamic properties, and selecting the most promising candidates for further development.
Computational Design and Virtual Screening of this compound Derivatives for Specific Molecular Targets
Computer-aided drug design (CADD) offers a rapid and cost-effective approach to explore the chemical space around the this compound scaffold and design derivatives with enhanced activity against specific molecular targets. nih.govmdpi.comresearchgate.netnih.gov
The typical workflow for this research would involve:
Target Identification: Based on its known anti-inflammatory and cytotoxic effects, potential targets could include cyclooxygenase (COX) enzymes, lipoxygenases (LOX), pro-inflammatory cytokine receptors, or key proteins in apoptotic pathways like caspases or Bcl-2 family members.
Homology Modeling: If the 3D structure of a target protein is not available, it can be generated using homology modeling based on the structures of related proteins.
Molecular Docking: A virtual library of this compound derivatives would be docked into the binding site of the target protein to predict their binding affinity and orientation.
Pharmacophore Modeling: A pharmacophore model can be generated based on the essential structural features of this compound required for biological activity. This model can then be used to rapidly screen large compound databases for molecules with similar features.
Molecular Dynamics (MD) Simulations: The stability of the ligand-protein complexes predicted by docking can be assessed using MD simulations, providing insights into the dynamic interactions over time.
This in silico approach can prioritize a smaller number of promising derivatives for chemical synthesis and biological testing, significantly accelerating the drug discovery process.
Integration of Omics Technologies for Comprehensive Biological Impact Assessment
To gain a holistic understanding of the biological effects of this compound, the integration of various "omics" technologies is a promising future direction. nih.gov These high-throughput methods can provide a comprehensive snapshot of the molecular changes induced by the compound. nih.gov
Transcriptomics (RNA-Seq): This technology can be used to analyze the changes in gene expression in cells or tissues upon treatment with this compound. This can reveal the cellular pathways that are perturbed by the compound, offering clues to its mechanism of action. frontiersin.orgresearchgate.netresearchgate.net
Proteomics: By analyzing the entire protein complement of a cell, proteomics can identify the direct protein targets of this compound or its derivatives. It can also reveal changes in protein expression and post-translational modifications that occur in response to treatment.
Metabolomics: This approach analyzes the complete set of small-molecule metabolites within a biological system. Metabolomics can show how this compound alters cellular metabolism, which is particularly relevant for understanding its effects on cancer cells, known for their altered metabolic states. frontiersin.org
By integrating data from these different omics platforms, researchers can construct a detailed network of the molecular interactions and pathways affected by this compound. This systems-biology approach will provide an unprecedentedly deep understanding of its biological impact, facilitating its development as a therapeutic agent and uncovering new biological functions.
Q & A
Q. What is the structural characterization of Clavulone I, and what methodologies confirm its primary natural source?
this compound is a marine-derived prostanoid isolated from the soft coral Clavularia viridis. Structural elucidation involves:
- Spectroscopic validation : UV (λmax 230–292 nm for conjugated dienes/ketones) , <sup>13</sup>C-NMR (δ 169–194 ppm for carbonyl groups) , and mass spectrometry (e.g., molecular formula C25H34O7 for Clavulone-1) .
- Extraction protocols : Methanol extraction followed by silica gel/polystyrene column chromatography for purification .
- Natural source validation : Comparative analysis of coral extracts and synthetic derivatives to confirm biosynthetic pathways .
Q. What foundational pharmacological activities define this compound’s research relevance?
Initial studies highlight:
- Anti-inflammatory activity : Measured via inhibition of granulation tissue proliferation in chicken embryo assays (e.g., 30.4% inhibition at 100 µg/ml for Clavulone-1) .
- Anti-tumor efficacy : Dose-dependent growth inhibition in murine models (e.g., 73% suppression of B-16 melanoma tumor weight at 10 µg/0.1 ml for Clavulone-6) .
- Mechanistic focus : Modulation of cell proliferation via interactions with prostanoid receptors or direct cytotoxicity .
Advanced Research Questions
Q. What methodological challenges arise in synthesizing this compound derivatives, and how are they addressed?
Key challenges include:
- Stereochemical control : Asymmetric synthesis of cyclopentanone rings and double-bond geometry (e.g., catalytic hydrogenation with Pd/C to saturate specific bonds) .
- Derivative stability : Acetylation/deacetylation protocols to enhance bioavailability (e.g., Clavulone-2 modification with pyridinium chlorochromate) .
- Purification bottlenecks : Use of reverse-phase HPLC to resolve structurally similar derivatives (e.g., Clavulone-5 vs. Clavulone-6) .
Q. How can researchers reconcile contradictory efficacy data across experimental models?
Discrepancies in anti-tumor outcomes (e.g., variable inhibitory rates for Clavulone-1 vs. Clavulone-3) require:
- Model-specific validation : Compare results across leukemia L-1210, DBA/MC fibrosarcoma, and B-16 melanoma models to assess tissue selectivity .
- Dose-response calibration : Optimize concentrations (e.g., 0.1–30 µg/ml) to balance cytotoxicity and therapeutic windows .
- Pharmacokinetic profiling : Track metabolite stability in serum-containing media (e.g., RPMI-1640 with 10% fetal calf serum) .
Q. What experimental design considerations are critical for in vivo anti-tumor studies with this compound?
- Animal models : Use immunocompetent C57BL/6 mice for B-16 melanoma to mimic natural immune responses .
- Endpoint selection : Measure tumor weight inhibition (e.g., ± standard error) and survival rates (e.g., I.L.S. % = [(T/C) − 1] × 100) .
- Control standardization : Include vehicle controls (ethanol/saline solutions) to isolate compound effects .
Q. How can structural modifications enhance this compound’s therapeutic index?
- Functional group tuning : Introduce acetyloxy groups (e.g., Clavulone-3) to improve solubility without compromising activity .
- Stereoisomer separation : Resolve geometric isomers (e.g., Clavulone-12 vs. Clavulone-13) to identify bioactive conformers .
- Salt formulation : Develop sodium/potassium salts to enhance stability in preclinical formulations .
Data Contradiction & Validation
Q. What strategies validate this compound’s mechanism of action despite conflicting in vitro/in vivo data?
- Multi-omics integration : Combine transcriptomic (e.g., leukemia cell apoptosis markers) and metabolomic profiling to identify molecular targets .
- Cross-model reproducibility : Validate findings in 3D tumor spheroids or patient-derived xenografts (PDX) to bridge in vitro-in vivo gaps.
- Negative control reinforcement : Use inactive derivatives (e.g., hydrogenated Clavulone-12) to confirm structure-activity relationships .
Methodological Resources
- Synthetic protocols : Detailed in Fujisawa Pharmaceutical Co.’s patent (Example 1–6) for derivative preparation .
- Analytical standards : Reference NMR/UV spectra provided for Clavulone-1 to Clavulone-13 .
- Dosage guidelines : Anti-inflammatory: 30–100 µg/ml; anti-tumor: 10–30 µg/0.1 ml in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
